molecular formula C12H13N5O3S B5733651 methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

Cat. No. B5733651
M. Wt: 307.33 g/mol
InChI Key: QPJALGCILZMUHL-UHFFFAOYSA-N
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Description

“Methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a thioacetyl group, which is then connected to an amino group. This amino group is further attached to a benzoate group. The molecule also contains a methyl group attached to the tetrazole ring .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The tetrazole ring in the molecule is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tetrazoles, including our compound of interest, have gained attention in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates for various diseases. The compound’s structure can be modified to enhance its pharmacological properties, such as binding affinity, selectivity, and metabolic stability. For instance, tetrazole derivatives have been investigated as angiotensin-II receptor antagonists .

Antileishmanial Activity

Derivatives of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole have been studied for their antileishmanial properties against Leishmania amazonensis and Leishmania braziliensis. These compounds show promise as potential treatments for leishmaniasis, a parasitic disease transmitted by sandflies .

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

methyl 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-10(18)13-9-6-4-3-5-8(9)11(19)20-2/h3-6H,7H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJALGCILZMUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid methyl ester

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